molecular formula C7H7N3 B165781 Pyrazolo[1,5-a]pyridin-3-amine CAS No. 137837-55-9

Pyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B165781
CAS No.: 137837-55-9
M. Wt: 133.15 g/mol
InChI Key: TYUPYVMUQSMZOW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method includes the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Heterocycles : Pyrazolo[1,5-a]pyridin-3-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique bicyclic structure allows it to participate in various chemical reactions, enabling the creation of diverse derivatives that can be tailored for specific applications .

Biology

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in studying biological pathways. For instance, it has shown potential in disrupting kinase activity, which is vital in cancer cell proliferation and inflammation .

Pharmacology

  • Therapeutic Potential : The compound has been explored for its therapeutic applications in treating diseases such as cancer and infectious diseases. Its ability to inhibit critical enzymes involved in tumor growth positions it as a candidate for anticancer drug development. Studies have reported effective inhibition against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Anti-Cancer Properties

Recent studies have highlighted the anticancer activity of this compound derivatives. The following table summarizes the inhibitory effects on specific cancer cell lines:

Cell LineIC50 (µM)Effect
HepG254.25Inhibition of proliferation
HeLa38.44Inhibition of proliferation

These findings suggest that this compound could be a promising scaffold for developing novel anticancer agents .

Other Therapeutic Uses

Beyond oncology, this compound derivatives have been investigated for their potential in treating inflammatory diseases and as selective protein inhibitors. Their ability to mimic biogenic purines enhances their pharmacological profile, making them suitable candidates for drug design .

Material Science

In addition to its medicinal applications, this compound is utilized in developing new materials with unique properties. Its photophysical characteristics make it attractive for applications in optoelectronics and as a fluorophore in various industrial processes .

Case Studies and Research Insights

Several case studies illustrate the diverse applications of this compound:

  • Synthesis of Antiviral Agents : Researchers have synthesized derivatives that exhibit antiviral properties against various pathogens. These compounds are being evaluated for their efficacy and safety profiles in preclinical studies .
  • Development of Inhibitors : A series of pyrazolo[1,5-a]pyridine derivatives have been designed as inhibitors for specific targets like PI3K and EGFR, which are critical in cancer signaling pathways. These inhibitors have shown promising results in vitro and are undergoing further testing for clinical applications .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyridin-3-amine is unique due to its specific ring fusion and the presence of an amine group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Pyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a fused pyrazole and pyridine ring system with an amine group at the 3-position of the pyridine ring. This unique structure allows for various chemical modifications that enhance its bioactivity.

Biological Activity Overview

The biological activity of this compound has been investigated across multiple studies, revealing its potential as:

  • Anticancer Agent : It acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, it can impede the transition from the G1 phase to the S phase, thereby reducing cancer cell proliferation.
  • Antimicrobial Activity : The compound has shown promise in combating various infections, indicating its utility in treating infectious diseases.
  • Corticotropin-Releasing Factor 1 (CRF1) Antagonist : Certain derivatives have been identified as potent antagonists of the CRF1 receptor, which is implicated in stress-related disorders. For instance, a notable compound from this class demonstrated robust oral efficacy in animal models .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound primarily inhibits CDK2 and has also been noted for its selectivity against other kinases such as Pim-1 and Flt-3. This selectivity is crucial for minimizing adverse effects associated with non-specific kinase inhibition .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and safety profile. Key findings include:

  • Substituent Effects : Modifications at various positions of the pyrazolo and pyridine rings significantly influence biological activity. For example, introducing different alkyl groups can enhance potency against specific targets like CDK2 or CRF1 .

Table 1: Summary of Biological Activities and Structure-Activity Relationships

Compound DerivativeBiological ActivityKey Findings
This compoundCDK2 InhibitionReduces cancer cell proliferation
3-Dialkylamino derivativesCRF1 AntagonismPotent oral efficacy in stress-related disorders
Various substituted analogsAntimicrobial propertiesEffective against multiple pathogens

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Cell Line Studies : Research involving human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast carcinoma) demonstrated that certain derivatives led to significant growth inhibition and induced G1-phase arrest in MCF-7 cells .
  • Kinase Selectivity Profiling : A study evaluated a series of pyrazolo derivatives against a panel of kinases, revealing that specific compounds exhibited over 95% inhibition against Pim-1 and Flt-3 at low concentrations (1 µM), highlighting their potential as targeted cancer therapies .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUPYVMUQSMZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476921
Record name Pyrazolo[1,5-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137837-55-9
Record name Pyrazolo[1,5-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-nitropyrazolo[1,5-a]pyridine (2.35 g, 14.4 mmol) and zinc (28.2 g, 432 mmol) in 78% ethanol (75.0 mL) was added a solution of calcium chloride (0.8 g, 7.2 mmol) in a minimum amount of water. The resulting mixture was refluxed for 2 h and filtered in hot and washed with hot ethanol. The filtrate was concentrated in vacuo to dryness and the residue was subjected to column chromatography (EtOAc) to give an orangish solid as the desired product (1.48 g, 77%): 1H NMR (400 MHz, CDCl3) δ 8.31 (d, J=7.0 Hz, 1H), 7.69 (s, 1H), 7.44 (d, J=9.0 Hz, 1H), 7.01–6.96 (m, 1H), 6.68–6.64 (m, 1H), 2.90 (br, 2H); MS (EI) m/z 134 (M++H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
28.2 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Pyrazolo[1,5-a]pyridine are dissolved in 30 ml. 6N hydrochloric acid, the solution is cooled to 0° C. and a solution of 6.9 g. sodium nitrite in 30 ml. water is slowly added dropwise thereto. After 1 hour, the nitrosation is complete. About 100 ml. water are added thereto, followed by repeated extraction with ethyl acetate. The organic phase is dried and evaporated. There are obtained 9.6 g. 3-nitrosopyrazolo[1,5-a]pyridine. 4.4.2 9 g. of the nitroso compound obtained according to 4.4.1 are introduced into a solution of 22 g. stannous chloride dihydrate in 180 ml. concentrated hydrochloric acid. The reaction mixture is stirred for 1 hour at ambient temperature and, for the completion of the reduction, mixed with 8 g. stannous chloride dihydrate in 30 ml. concentrated hydrochloric acid. The suspension is poured on to about 150 g. ice, adjusted with sodium hydroxide to pH 12 and quickly extracted with ethyl acetate. The ethyl acetate phase is dried and evaporated. The residue is dissolved in about 350 ml. diethyl ether and mixed with ethereal hydrochloric acid. The precipitate obtained is filtered of, washed with diethyl ether and dried. There are obtained 11.3 g. (100% of theory) 3-aminopyrazolo[1,5-a]pyridine hydrochloride; m.p. 228°-232° C. Rf (silica gel, ethyl acetate/methanol 9:1 v/v)=0.52. 4.4.3. The leuko coloured material 4-hydroxyphenyl-pyrazolo[1,5-a]pyridin-3-ylamine is obtained analogously to 4.3.2 and 4.3.3 with the use of 3-aminopyrazolo[1,5-a]pyridine as starting material. Rf (silica gel, ethyl acetate/diethyl ether 1:1 v/v)=0.68.
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Seven
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
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Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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